3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide is a compound that piques interest across various scientific disciplines due to its unique structure and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide typically involves multi-step organic reactions:
Step One: Synthesis of the Sulfonyl Precursor
Reagents: 4-methylsulfonylbenzene, appropriate alkylating agents.
Conditions: Conducted in a suitable solvent like dichloromethane with a base such as triethylamine.
Step Two: Thiophene Ring Incorporation
Reagents: 2-(thiophen-3-yl)ethylamine.
Conditions: Reactions conducted under controlled temperature (typically 0°C to room temperature) with a coupling reagent like EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide).
Step Three: Amide Bond Formation
Reagents: Carboxylic acid derivative of the sulfonyl group, amine component.
Conditions: Catalyzed by agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods: Industrial synthesis may utilize similar pathways but optimized for scale, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis robots are often employed to ensure consistent quality and safety.
Types of Reactions:
Oxidation:
Conversion of the thiophene group to sulfone derivatives using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction:
Reduction of sulfonyl groups to thioethers using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution:
Electrophilic aromatic substitution at the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA for thiophene oxidation.
Reducing Agents: LiAlH4 for sulfonyl reduction.
Coupling Agents: EDC and HATU for amide bond formation.
Major Products Formed:
Oxidation leads to sulfone derivatives.
Reduction results in thioether forms.
Substitution produces varied substituted aromatic derivatives.
Scientific Research Applications
Chemistry:
Used in the synthesis of complex molecules for drug discovery.
Medicine:
Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Utilized in material science for developing novel polymers and coatings.
Mechanism of Action
The mechanism through which 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide exerts its effects is multifaceted:
Molecular Targets:
Binds to specific enzymes and receptors, altering their activity.
Pathways Involved:
Modulates biochemical pathways, including oxidative stress response and cellular signaling mechanisms.
Unique Aspects:
Unique combination of sulfonyl and thiophene groups differentiates it from similar compounds.
Exhibits distinct reactivity patterns due to the electron-donating and -withdrawing effects of its functional groups.
Comparison with Similar Compounds
4-(Methylsulfonyl)aniline
N-(2-(Thiophen-3-yl)ethyl)benzamide
3-Phenyl-N-(2-thiophenyl)propanamide
Each of these compounds shares partial structural similarities but lacks the complete unique framework that defines 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide.
There you go! This overview of this compound should cover all the bases and more. Fascinating stuff, right?
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-22(19,20)15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-21-12-14/h2-3,5-6,9,11-12H,4,7-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYOHXTPHDJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.